molecular formula C36H66SSn2 B088233 Hexacyclohexyldistannathiane CAS No. 13121-76-1

Hexacyclohexyldistannathiane

Cat. No. B088233
CAS RN: 13121-76-1
M. Wt: 768.4 g/mol
InChI Key: NBTHYJWPOYZDHL-UHFFFAOYSA-N
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Description

Hexacyclohexyldistannathiane, also known as Bis(tricyclohexyltin)sulfide, is a heterocyclic organic compound . Its IUPAC name is tricyclohexyl (tricyclohexylstannylsulfanyl)stannane . The molecular weight of this compound is 768.39 and its molecular formula is C36H66SSn2 . It has a melting point of 130-132ºC (lit.) .


Physical And Chemical Properties Analysis

Hexacyclohexyldistannathiane has a melting point of 130-132ºC (lit.) . Its molecular weight is 768.39 and its molecular formula is C36H66SSn2 . The analysis of physical and chemical properties of materials often involves studying their composition, structure, and reactivity .

Scientific Research Applications

  • "Vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes" by Reis et al. (2005) in the Journal of Catalysis discusses the catalytic carboxylation of cyclohexane, a process potentially relevant to the chemistry of Hexacyclohexyldistannathiane (Reis, Silva, Palavra, Silva, & Pombeiro, 2005).

  • "Reductive demercuration of hex-5-enyl-1-mercuric bromide by metal hydrides" by Quirk and Lea (1976) in the Journal of the American Chemical Society explores the reductive demercuration of organic compounds, which might be relevant for understanding reactions involving Hexacyclohexyldistannathiane (Quirk & Lea, 1976).

  • "Do gas phase adducts form during metalorganic vapour phase epitaxial growth of gallium arsenide" by Foster et al. (1994) in the Journal of Crystal Growth studies gas phase reactions in the presence of organometallic compounds, which may offer insights into the behavior of Hexacyclohexyldistannathiane (Foster, Glidewell, Cole-Hamilton, Povey, Hoare, & Pemble, 1994).

  • "Olefin oligomerization via metallacycles: dimerization, trimerization, tetramerization, and beyond" by McGuinness (2011) in Chemical Reviews discusses metallacycle-mediated olefin oligomerization, potentially relevant to the chemistry of Hexacyclohexyldistannathiane (McGuinness, 2011).

  • "The selectivity in ring opening of cyclohexane and methylcyclopentane over a nickel-alumina catalyst" by Miki et al. (1977) in the Journal of Catalysis studies ring-opening reactions, a process that might be related to Hexacyclohexyldistannathiane's reactivity (Miki, Yamadaya, & Oba, 1977).

properties

IUPAC Name

tricyclohexyl(tricyclohexylstannylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C6H11.S.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1H,2-6H2;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTHYJWPOYZDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)S[Sn](C4CCCCC4)(C5CCCCC5)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66SSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586836
Record name Hexacyclohexyldistannathiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexacyclohexyldistannathiane

CAS RN

13121-76-1
Record name Hexacyclohexyldistannathiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tricyclohexyl(tricyclohexylstannylsulfanyl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Dabdoub - thieme-connect.com
… The synthesis of stable alkyl and aryl thioketones 17 is achieved by the treatment of the corresponding ketones with hexacyclohexyldistannathiane[84] in the presence of catalytic …
Number of citations: 0 www.thieme-connect.com

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